Product packaging for 3-(2-Chloroethyl)pyrrolidin-2-one(Cat. No.:CAS No. 932-45-6)

3-(2-Chloroethyl)pyrrolidin-2-one

Cat. No.: B1465854
CAS No.: 932-45-6
M. Wt: 147.6 g/mol
InChI Key: TXJLZLLXUCXDTB-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)pyrrolidin-2-one ( 932-45-6) is an organic compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol . This chemical is a pyrrolidin-2-one derivative, a class of five-membered lactams known for their dipolar nature and utility in synthetic chemistry . The structure features a chloroethyl side chain, making it a versatile building block for chemical synthesis. The primary value of this compound lies in its role as a chemical intermediate in research-scale organic synthesis . Its molecular structure, incorporating both a lactam group and a reactive chloroalkyl chain, allows researchers to utilize it in the construction of more complex molecules, potentially for use in medicinal chemistry and materials science. The compound requires cold-chain transportation for stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClNO B1465854 3-(2-Chloroethyl)pyrrolidin-2-one CAS No. 932-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloroethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJLZLLXUCXDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Chloroethyl Pyrrolidin 2 One and Its Derivatives

Established Synthetic Routes to 3-(2-Chloroethyl)pyrrolidin-2-one

While detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in readily available literature, established methods for analogous compounds suggest a plausible and effective route. A common strategy involves the chlorination of a corresponding alcohol precursor.

Specific Reaction Conditions and Reagents

A likely synthetic pathway to this compound involves the treatment of 3-(2-hydroxyethyl)pyrrolidin-2-one (B1524030) with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this type of transformation due to its reliability and the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.

A general procedure, adapted from the synthesis of similar chloroethyl-substituted pyrrolidines, would involve dissolving the alcohol precursor in a suitable inert solvent, such as chloroform. The solution would then be cooled, typically to between 10°C and 15°C, before the dropwise addition of thionyl chloride. Maintaining a low temperature during the addition is crucial to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete conversion.

Parameter Condition/Reagent
Starting Material3-(2-Hydroxyethyl)pyrrolidin-2-one
ReagentThionyl chloride (SOCl₂)
SolventChloroform
Temperature10-15°C during addition
WorkupConcentration in vacuo, trituration with diethyl ether

Optimization of Reaction Yields and Efficiency

To optimize the yield and efficiency of this chlorination, several factors can be controlled. The purity of the starting material, 3-(2-hydroxyethyl)pyrrolidin-2-one, is paramount. The reaction should be carried out under an inert atmosphere, for instance, by using a nitrogen blanket, to prevent the ingress of moisture which would hydrolyze the thionyl chloride.

The stoichiometry of the reagents is another critical parameter. A slight excess of thionyl chloride is often used to ensure the complete consumption of the alcohol. However, a large excess should be avoided as it can lead to side reactions and complicates the purification process. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

Post-reaction workup is also key to maximizing the yield of the desired product. This typically involves removing the excess solvent and thionyl chloride under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like diethyl ether to precipitate the product and remove any remaining impurities. Further purification, if necessary, could be achieved through recrystallization or column chromatography.

Utilization of 1-(2-Chloroethyl)pyrrolidine Hydrochloride as a Starting Material in Organic Transformations

1-(2-Chloroethyl)pyrrolidine hydrochloride is a commercially available and versatile building block in organic synthesis. nih.govgoogle.comchemicalbook.comorganic-chemistry.org It serves as a precursor for the introduction of the 1-(2-pyrrolidinyl)ethyl moiety into various molecules. This is particularly relevant in the synthesis of pharmaceutical compounds, such as the estrogen receptor antagonist Nafoxidine and its analogues. google.comchemicalbook.com

The synthesis of this starting material itself often involves the reaction of 2-pyrrolidin-1-ylethanol with thionyl chloride. chemicalbook.com The resulting hydrochloride salt can be purified by recrystallization. google.com In a typical application, the free base, 1-(2-chloroethyl)pyrrolidine, can be generated in situ or used as the hydrochloride salt in nucleophilic substitution reactions. For instance, it can be reacted with nucleophiles like indenyl anions to form new carbon-carbon bonds. nih.gov

Advanced Strategies for Pyrrolidin-2-one Ring Formation Applicable to Chloroethyl Analogs

Modern synthetic chemistry offers a variety of advanced strategies for the construction of the pyrrolidin-2-one ring system. These methods often provide high levels of stereocontrol and functional group tolerance, making them applicable to the synthesis of complex derivatives, including those with a chloroethyl substituent.

Cyclization Reactions for Pyrrolidin-2-one Core Construction

The formation of the γ-lactam ring of pyrrolidin-2-one can be achieved through various cyclization reactions. These methods often start with acyclic precursors that are designed to undergo intramolecular ring closure.

A powerful one-pot strategy for the stereoselective synthesis of densely functionalized pyrrolidin-2-ones is the conjugate addition/nitro-Mannich/lactamization cascade. This reaction sequence typically involves the copper-catalyzed conjugate addition of a dialkylzinc reagent to a nitroacrylate. The resulting zinc enolate then participates in a nitro-Mannich reaction with an imine. The subsequent in situ lactamization of the product yields the desired 1,3,5-trisubstituted 4-nitropyrrolidin-2-one.

This methodology allows for the creation of multiple stereocenters with a high degree of control. By carefully selecting the starting materials, it would be theoretically possible to introduce a chloroethyl group at the desired position. For example, an imine derived from an aldehyde bearing a masked chloroethyl group could be employed. The versatility of this reaction has been demonstrated with a wide range of N-protected aldimines derived from various aldehydes. The resulting pyrrolidin-2-ones are often isolated as single diastereoisomers in good to high yields.

Reaction Stage Description
Conjugate Addition Copper-catalyzed addition of a diorganozinc reagent to a nitroacrylate.
Nitro-Mannich Reaction The resulting enolate reacts with an imine.
Lactamization In situ intramolecular cyclization to form the pyrrolidin-2-one ring.

This cascade reaction provides a highly efficient route to complex pyrrolidin-2-one structures and represents a viable, albeit advanced, approach for the synthesis of this compound derivatives.

Radical Cyclization Approaches (e.g., 1,n-enynes and 1,n-dienes)

Radical cyclizations represent a potent tool for the formation of five-membered rings. In the context of pyrrolidin-2-one synthesis, these reactions typically involve the intramolecular cyclization of a nitrogen-centered radical onto a tethered alkene or alkyne. For instance, a photoinduced chloroamination cyclization of allenes with a tethered sulfonylamido group using N-chlorosuccinimide (NCS) as the chlorine source can yield 2-(1-chlorovinyl)pyrrolidines. nih.gov This process is believed to proceed through a nitrogen-centered radical which triggers an intramolecular cyclization. nih.gov While not directly yielding a 3-(2-chloroethyl) group, this methodology highlights the potential of radical cyclizations to install chloro-functionalized side chains on the pyrrolidine (B122466) ring. The regiochemistry of the cyclization can be influenced by the nature of the radical precursor and the substitution pattern of the unsaturated moiety. acs.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a highly efficient and stereospecific method for constructing five-membered heterocycles, including pyrrolidines. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. wikipedia.org The synthesis of functionalized pyrrolidines can be achieved through the reaction of azomethine ylides with various alkenes. acs.org Isatin-derived azomethine ylides, generated in situ from isatins and α-amino acids, are common dipoles used in these reactions. nih.gov The choice of dipolarophile can control the regioselectivity of the cycloaddition, leading to a diverse range of substituted pyrrolidines. nih.gov While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the versatility of the 1,3-dipolar cycloaddition suggests its potential applicability by employing a dipolarophile containing a chloroethyl group. The reaction conditions, including the choice of solvent and catalyst, can significantly influence the yield and diastereoselectivity of the cycloadducts. acs.orgnih.gov

Multicomponent Reactions for Densely Functionalized Pyrrolidin-2-ones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an atom-economical and efficient route to highly substituted pyrrolidin-2-ones. tandfonline.comresearchgate.net A notable example is the ultrasound-promoted one-pot synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) using citric acid as a catalyst. rsc.orgrsc.org This method provides excellent yields and short reaction times. rsc.org Another approach involves the three-component reaction of aromatic aldehydes, glycine (B1666218) esters, and maleimides under microwave irradiation to generate pyrrolidine derivatives. tandfonline.com The synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives has also been achieved through three-component reactions. nih.gov These MCRs allow for the rapid generation of molecular diversity and can be adapted to introduce a variety of functional groups, potentially including a chloroethyl moiety, by careful selection of the starting materials.

Reaction Type Reactants Key Features Reference
Ultrasound-promoted MCRAnilines, Aldehydes, Diethyl acetylenedicarboxylateGreen, Efficient, High yields rsc.orgrsc.org
Microwave-assisted MCRAromatic aldehydes, Glycine esters, MaleimidesRapid, Versatile tandfonline.com
Three-component reactionAromatic aldehydes, Amines, Sodium diethyl oxalacetateSynthesis of 3-hydroxy-3-pyrroline-2-ones nih.gov

Transformations from Diverse Precursors Bearing Pyrrolidin-2-one Frameworks

An alternative strategy for the synthesis of this compound involves the modification of a pre-existing pyrrolidin-2-one ring or a precursor that can be readily converted into the desired lactam.

Ring Opening of Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are versatile building blocks in organic synthesis due to their propensity to undergo ring-opening reactions with various nucleophiles. thieme-connect.comnih.gov The reaction of D-A cyclopropanes with primary amines can lead to the formation of 1,5-substituted pyrrolidin-2-ones through a Lewis acid-catalyzed ring opening, followed by in situ lactamization. mdpi.comnih.gov This method has a broad scope, accommodating a variety of substituted anilines, benzylamines, and other primary amines, as well as a range of D-A cyclopropanes. mdpi.comnih.gov The D-A cyclopropane (B1198618) acts as a 1,4-C,C-dielectrophile, while the amine functions as a 1,1-dinucleophile. mdpi.com This strategy provides a pathway to γ-lactams that can be further functionalized. thieme-connect.com

Precursor Reagents Product Key Features Reference
Donor-Acceptor CyclopropanePrimary Amines, Lewis Acid1,5-Substituted Pyrrolidin-2-oneOne-pot, Broad scope mdpi.comnih.gov
Functionalization of Pre-formed Pyrrolidinone Rings

Direct functionalization of a pre-formed pyrrolidinone ring is a common and powerful strategy for introducing desired substituents. Stereoselective methods often start from readily available chiral precursors like proline or 4-hydroxyproline. nih.gov The synthesis of this compound can be envisioned through the alkylation of a suitable pyrrolidin-2-one enolate with a 1-bromo-2-chloroethane (B52838) equivalent. Alternatively, dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates occurs selectively at the α-nitrogen C2 position, offering a route to functionalized pyrrolidines that can be further elaborated. acs.org A direct synthesis of 1-cyclopropylmethyl-2-[2-chloroethyl]pyrrolidine hydrochloride has been reported, involving the treatment of 1-cyclopropylmethyl-2-[2-hydroxyethyl]pyrrolidine with thionyl chloride. prepchem.com This demonstrates the conversion of a hydroxyethyl (B10761427) side chain to a chloroethyl group on a pre-formed pyrrolidine ring.

Ring Expansion Strategies Involving Chloroethyl Moieties

Ring expansion reactions provide an alternative route to the pyrrolidine ring system. For example, theoretical studies have investigated the ring enlargement of N-isopropyl-2-chloromethyl azetidine (B1206935) to the corresponding 3-chloro piperidine (B6355638), a reaction that proceeds through a strained bicyclic intermediate in polar solvents. researchgate.net While this specific example leads to a piperidine, the underlying principle of ring expansion of smaller N-heterocycles bearing a chloromethyl group could potentially be adapted for the synthesis of 3-chloropyrrolidines from azetidine precursors. Furthermore, the selective synthesis of pyrrolidin-2-ones has been achieved through the ring contraction of piperidine derivatives. rsc.org A photo-promoted ring contraction of pyridines with silylborane has also been reported to yield pyrrolidine derivatives. nih.govwilddata.cn These skeletal rearrangement strategies, while not directly producing a 3-(2-chloroethyl) substituent, illustrate the feasibility of accessing the pyrrolidine core from other heterocyclic systems. A 5-exo-tet cyclization of N-(2-chloroethyl)amides has been used to access oxazoline (B21484) moieties, demonstrating a cyclization involving a chloroethyl group. acs.org

Stereoselective Synthesis of this compound Derivatives

The creation of stereocenters in the pyrrolidin-2-one core is a critical aspect of synthesizing complex and biologically active molecules. This section delves into various stereoselective strategies, including diastereoselective and enantioselective approaches, biocatalysis, and the construction of challenging all-carbon quaternary stereocenters.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For 3-substituted pyrrolidin-2-ones, this often involves reactions that set the stereochemistry at the C3 position relative to other substituents on the pyrrolidine ring.

One powerful strategy for the diastereoselective synthesis of densely substituted pyrrolidines is the [3+2] cycloaddition reaction . This reaction involves the combination of a three-atom component (the dipole) and a two-atom component (the dipolarophile) to form a five-membered ring. For instance, the 1,3-dipolar cycloaddition between azomethine ylides and various electron-deficient alkenes provides a direct route to the pyrrolidine core. researchgate.netrsc.org The diastereoselectivity of these reactions can be influenced by the nature of the substituents on both the dipole and the dipolarophile, as well as the choice of catalyst. For example, the use of a chiral N-tert-butanesulfinylimine group as part of a 1-azadiene has been shown to effectively control the diastereoselectivity in cycloadditions with azomethine ylides, leading to highly substituted pyrrolidines with good to excellent diastereomeric ratios. ua.esacs.org The reaction of imino esters with N-tert-butanesulfinyl imines, catalyzed by Ag2CO3, has yielded proline derivatives with up to four stereogenic centers with high regio- and diastereoselectivity. ua.es

Another significant approach is the Michael addition , which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The intramolecular aza-Michael addition is a key strategy for the synthesis of piperidines and pyrrolidines. rsc.org For the synthesis of 3,3'-pyrrolidinyl-spirooxindoles, a sequential nitro-Michael addition and reductive cyclization cascade reaction has been developed, affording the products with high diastereoselectivity. chemrxiv.org

Furthermore, multicomponent reactions (MCRs) offer an efficient means to generate structural diversity with high diastereoselectivity. A one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported for the facile and diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones containing an all-carbon quaternary stereocenter. nih.govacs.org Similarly, a three-component [3+2] cycloaddition involving cyclic amines, aryl aldehydes, and olefinic oxindoles has been developed for the diastereoselective synthesis of spirooxindole-pyrrolidines. nih.gov

The intramolecular aminooxygenation of alkenes promoted by copper(II) has also been shown to be a diastereoselective method for preparing disubstituted pyrrolidines. nih.gov The diastereoselectivity is dependent on the position of the substituent on the alkene chain, with α-substituted 4-pentenyl sulfonamides favoring the formation of 2,5-cis-pyrrolidines with high diastereomeric ratios (>20:1). nih.gov

Table 1: Examples of Diastereoselective Synthetic Methods for Pyrrolidine Derivatives

Reaction TypeReactantsCatalyst/ReagentKey FeatureReference
[3+2] CycloadditionN-tert-butanesulfinylazadienes, Azomethine ylidesAg2CO3High regio- and diastereoselectivity ua.esacs.org
Michael Addition CascadeIndolylidenecyanoesters, NitroalkanesOrganocatalyst, Metal catalystOne-pot, two-stage synthesis of spirooxindoles chemrxiv.org
Multicomponent ReactionMethyl ester, Aldehyde, 2,4-Dimethoxybenzylamine, Allyl bromideTFAClaisen rearrangement to form quaternary centers nih.govacs.org
Intramolecular Aminooxygenation4-Pentenyl sulfonamidesCopper(II)High diastereoselectivity for 2,5-cis products nih.gov

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral molecule. This is crucial in drug development, as different enantiomers can have distinct biological activities.

Catalytic asymmetric [3+2] cycloaddition reactions of azomethine ylides are a cornerstone for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org These reactions can generate up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org A variety of chiral metal catalysts and organocatalysts have been developed to achieve high enantioselectivity. For example, a Cu(I) catalyst system has been optimized for the enantioselective cycloaddition to synthesize the tetrasubstituted pyrrolidine core of a pharmaceutical agent, achieving a 78% yield and 99% purity. researchgate.net

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. Chiral (S)-pyrrolidine trifluoromethanesulfonamide (B151150) has been demonstrated to be an effective catalyst for the direct Michael addition of aldehydes and ketones to nitroolefins, yielding products with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 50:1 dr). nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations, often with high stereoselectivity and under mild reaction conditions.

A notable biocatalytic approach involves the use of transaminases (TAs) for the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov Starting from commercially available ω-chloroketones, transaminases can catalyze the stereoselective amination to produce chiral pyrrolidines with high enantiomeric excess (up to >99.5% ee). nih.gov This method provides access to both (R)- and (S)-enantiomers by selecting the appropriate enzyme. nih.gov

For the synthesis of more complex pyrrolidinone structures, such as pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters, a biocatalytic route has been developed. This method employs a laccase from Myceliophthora thermophila to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net This approach leads to highly functionalized pyrrolidine-2,3-diones in moderate to good yields (42–91%). researchgate.net

Table 2: Biocatalytic Synthesis of Pyrrolidine Derivatives

EnzymeSubstratesProduct TypeKey FeatureReference
Transaminaseω-chloroketones, Isopropylamine2-substituted pyrrolidinesHigh enantioselectivity (up to >99.5% ee) nih.gov
Laccase (Myceliophthora thermophila)Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-onesPyrrolidine-2,3-diones with quaternary stereocentersStereoselective synthesis under mild conditions researchgate.net

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance.

A facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones containing an all-carbon quaternary stereocenter has been achieved through a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement . nih.gov This method provides access to densely functionalized pyrrolidinone products. nih.gov

Lewis acid-catalyzed, diastereoselective aza-Cope rearrangement—Mannich cyclization has been developed to form acyl pyrrolidines. emich.edu This method, using substoichiometric amounts of BF3•OEt2, yields exclusively the trans isomers at ambient temperature. emich.edu

Chemical Reactivity and Mechanistic Investigations of 3 2 Chloroethyl Pyrrolidin 2 One

Reactivity Profile of the Chloroethyl Substituent

The chloroethyl group attached to the C3 position of the pyrrolidin-2-one ring is the primary site for many of the compound's characteristic reactions. Its reactivity is largely defined by the carbon-chlorine bond.

The 2-chloroethyl group is a primary alkyl halide, which makes it an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. In an S_N2 mechanism, a nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group departs. This process occurs in a single, concerted step.

The key features of the S_N2 reactivity of 3-(2-chloroethyl)pyrrolidin-2-one are:

Backside Attack: The nucleophile attacks the carbon atom bonded to the chlorine from the side opposite the C-Cl bond.

Inversion of Configuration: If the carbon atom being attacked is a stereocenter, the S_N2 reaction proceeds with an inversion of its stereochemical configuration.

Steric Hindrance: The rate of S_N2 reactions is highly sensitive to steric hindrance around the reaction center. As a primary alkyl halide, the chloroethyl group is relatively unhindered, favoring the S_N2 pathway over the unimolecular (S_N1) alternative.

This reactivity allows the chloroethyl moiety to serve as a versatile electrophilic partner for a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. A similar compound, 1-(2-chloroethyl)pyrrolidine, is utilized in syntheses where the chloroethyl group reacts with nucleophiles to form new bonds soeagra.com.

FactorInfluence on S_N2 Reactivity of the Chloroethyl Group
Substrate Primary alkyl halide, minimal steric hindrance, favors S_N2.
Leaving Group The chloride ion (Cl-) is a good leaving group, facilitating the substitution.
Nucleophile Strong nucleophiles accelerate the reaction rate.
Solvent Polar aprotic solvents (e.g., acetone, DMF, DMSO) are typically preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

The electrophilicity of the chloroethyl substituent is a direct consequence of the polarization of the carbon-chlorine bond. Chlorine is more electronegative than carbon, which results in a partial positive charge (δ+) on the carbon atom attached to it and a partial negative charge (δ-) on the chlorine atom. This electron-poor carbon atom is an electrophile, making it a prime target for attack by electron-rich species (nucleophiles).

The electrophilic nature of this carbon is fundamental to its role in nucleophilic substitution reactions. The partial positive charge attracts nucleophiles, initiating the bond-forming and bond-breaking process that defines the substitution. The presence of electron-withdrawing groups can further increase the electrophilicity of the carbonyl carbon, making it more reactive soeagra.com.

Influence of the Pyrrolidin-2-one Ring on Chemical Reactivity

The pyrrolidin-2-one ring contains a secondary amide (lactam), which features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of intermolecular hydrogen bonds, leading to the association of molecules into dimers and chains in solution organic-chemistry.org.

While direct intramolecular hydrogen bonding between the lactam N-H and the chloroethyl group's chlorine atom is geometrically less favorable, the potential for intermolecular hydrogen bonding can significantly affect the molecule's conformation. These interactions can influence the orientation of the chloroethyl side chain, potentially impacting its accessibility to incoming nucleophiles and thus modulating its reaction rates. Studies on related systems have shown that intramolecular hydrogen bonds can mask polar groups, affecting properties like membrane permeability acs.org. The conformation of the five-membered ring is a crucial factor in its chemical behavior.

The reactivity of the lactam portion of the molecule offers additional reaction pathways.

Lactam Nitrogen: The lone pair of electrons on the lactam nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization reduces the nucleophilicity of the nitrogen compared to that of an amine. However, under strongly basic conditions, the N-H proton can be removed to form a lactamate anion. This anion is a much stronger nucleophile and can participate in reactions such as alkylation.

Carbonyl Group: The carbonyl group itself presents dual reactivity. The carbonyl oxygen, with its partial negative charge and lone pairs, is a nucleophilic and basic site. It can be protonated by acids or coordinate to Lewis acids, which activates the carbonyl carbon towards nucleophilic attack. The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, although this is less common for amides compared to ketones or aldehydes due to the resonance donation from the nitrogen atom nih.gov.

Elucidation of Reaction Mechanisms Involving the Compound

The dual functionality of this compound allows it to participate in a variety of reaction mechanisms, most notably those involving nucleophilic substitution at the chloroethyl side chain or intramolecular cyclization.

A common reaction pathway for compounds containing an N-(2-chloroethyl)amide moiety is intramolecular cyclization. In the presence of a base, the amide nitrogen can be deprotonated. The resulting anion can then act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group in an intramolecular S_N2 reaction. This process, known as a 5-exo-tet cyclization, results in the formation of a new five-membered ring. For this compound, such a reaction could theoretically lead to a bicyclic system, although the stereochemical and energetic feasibility would depend on the specific reaction conditions.

Furthermore, the chloroethyl group can be used as an electrophilic handle to attach the pyrrolidinone scaffold to other molecules. For instance, it can react with nucleophiles like indenyl anions to form new C-C bonds, serving as a ligand precursor for organometallic complexes soeagra.com. In other complex heterocyclic systems, nucleophilic attack can initiate a cascade of reactions, including ring contractions, where a 1-(2-thiophenyl)pyrrole derivative formed in situ undergoes intramolecular cyclization. These examples from related systems illustrate the plausible and diverse mechanistic pathways available to this compound, highlighting its utility as a versatile intermediate in organic synthesis.

Reaction TypeMechanistic FeaturesPotential Product Type
Intermolecular S_N2 Concerted backside attack by an external nucleophile (e.g., R-S⁻, CN⁻, R₂N⁻) on the chloroethyl group.3-(2-Substituted-ethyl)pyrrolidin-2-one
Intramolecular Cyclization Base-mediated deprotonation of the lactam nitrogen followed by intramolecular S_N2 attack on the chloroethyl carbon.Bicyclic fused or spirocyclic systems
Nucleophilic Addition to Carbonyl Attack of a strong nucleophile on the lactam carbonyl carbon, followed by tetrahedral intermediate formation. Less common for amides.Ring-opened or addition products

Proposed Reaction Pathways and Intermediates

The primary reaction pathway for this compound involves an intramolecular cyclization to form the 1-azabicyclo[3.3.0]octan-2-one skeleton. This transformation is a classic example of an intramolecular nucleophilic substitution reaction.

The reaction is typically initiated by the deprotonation of the amide nitrogen using a base. The resulting amide anion is a potent nucleophile that readily attacks the carbon atom bearing the chlorine atom. This intramolecular attack proceeds via a 5-exo-tet cyclization, a process that is generally favored according to Baldwin's rules for ring closure.

The proposed mechanism can be summarized in the following steps:

Deprotonation: In the presence of a suitable base, the proton on the nitrogen atom of the pyrrolidin-2-one ring is abstracted to form a resonance-stabilized amide anion. The choice of base can be critical, with stronger bases favoring a more rapid and complete deprotonation.

Intramolecular Nucleophilic Attack: The newly formed amide anion acts as an internal nucleophile, attacking the electrophilic primary carbon of the 2-chloroethyl side chain. This step follows an SN2 pathway, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion as the leaving group.

Formation of the Bicyclic Product: The successful completion of the intramolecular SN2 reaction results in the formation of the fused bicyclic compound, 1-azabicyclo[3.3.0]octan-2-one, also known as pyrrolizidinone.

The key intermediate in this reaction pathway is the amide anion of this compound. The stability and reactivity of this intermediate are crucial for the efficiency of the cyclization process.

StepDescriptionIntermediate/Product
1Deprotonation of the lactam nitrogenAmide anion of this compound
2Intramolecular SN2 attackTransition State
3Displacement of chloride1-Azabicyclo[3.3.0]octan-2-one

Analysis of Transition States and Energetic Landscapes

While specific computational studies on the energetic landscape of the intramolecular cyclization of this compound are not extensively documented in the literature, analogies can be drawn from studies on similar 5-exo cyclizations. The transition state for the key intramolecular SN2 step is expected to have a trigonal bipyramidal geometry at the carbon atom undergoing substitution.

Computational studies, such as those using Density Functional Theory (DFT), on analogous radical cyclizations have provided insights into the factors influencing the activation barriers. For instance, in the 5-exo radical cyclization of α-substituted 6,6-diphenyl-5-hexenyl radicals, electron-donating groups were found to lower the activation barrier, while electron-withdrawing groups increased it. nih.gov While the cyclization of this compound is a nucleophilic substitution rather than a radical reaction, similar electronic effects from substituents on the pyrrolidinone ring could potentially influence the activation energy of the cyclization.

ParameterDescriptionExpected Influence on Reactivity
Activation Energy (Ea) The energy barrier for the intramolecular SN2 cyclization.Lower for more nucleophilic amide anions and better leaving groups.
Transition State Geometry The arrangement of atoms at the highest point of the energy barrier.Expected to be a trigonal bipyramidal geometry at the electrophilic carbon.
Reaction Enthalpy (ΔH) The overall energy change of the reaction.Expected to be negative (exothermic) due to the formation of a stable bicyclic system.

Kinetic and Thermodynamic Control in Transformations

The concepts of kinetic and thermodynamic control are crucial in understanding the outcome of chemical reactions where multiple products can be formed. wikipedia.orglibretexts.org A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. libretexts.org Conversely, a reaction is under thermodynamic control when the product distribution is determined by the relative stabilities of the products, which occurs when the reaction is reversible and allowed to reach equilibrium. libretexts.org

For the intramolecular cyclization of this compound, the primary transformation leads to the formation of 1-azabicyclo[3.3.0]octan-2-one. Under typical reaction conditions (e.g., in the presence of a strong, non-nucleophilic base at moderate temperatures), this cyclization is essentially irreversible due to the formation of a stable bicyclic product and the departure of a good leaving group (chloride). In such cases, the distinction between kinetic and thermodynamic control becomes less pronounced as the most stable product is also the one that is rapidly formed.

However, the choice of reaction conditions can still influence the efficiency and selectivity of the transformation.

Temperature: Lower temperatures generally favor the kinetic product by providing enough energy to overcome the lowest activation barrier but not enough for the reverse reaction or for overcoming higher activation barriers to alternative products. wikipedia.orgyoutube.com In this specific cyclization, since the desired product is likely both the kinetic and thermodynamic product, lower to moderate temperatures are often sufficient to promote the reaction efficiently.

Base: The choice of base can affect the rate of the initial deprotonation step. A strong, sterically hindered base is often preferred to ensure rapid and complete formation of the reactive amide anion without competing nucleophilic attack on the chloroethyl side chain.

Solvent: The polarity of the solvent can influence the rates of both the deprotonation and the subsequent SN2 cyclization. Aprotic polar solvents are generally suitable for such reactions.

ConditionInfluence on ControlRationale
Low Temperature Favors Kinetic ControlInsufficient energy for reverse reactions or to overcome higher activation barriers. wikipedia.orgyoutube.com
High Temperature Can lead to Thermodynamic ControlProvides sufficient energy for reactions to become reversible and reach equilibrium. libretexts.org
Irreversible Reaction Kinetic Product DominatesThe product that forms fastest is the final major product as equilibrium is not established.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number of different types of protons and their relative arrangements in a molecule. In 3-(2-Chloroethyl)pyrrolidin-2-one, the spectrum would exhibit distinct signals corresponding to the protons on the pyrrolidinone ring and the attached chloroethyl side chain.

The N-H proton of the lactam ring is expected to appear as a broad singlet, characteristic of amide protons. The proton at the C3 position (methine group) would be coupled to the adjacent methylene (B1212753) protons of the ring and the chloroethyl side chain, resulting in a complex multiplet. The protons of the pyrrolidinone ring at positions C4 and C5 would show diastereotopic splitting, appearing as distinct multiplets. The two methylene groups of the chloroethyl side chain (-CH2-CH2-Cl) will also present as multiplets, with the protons closer to the chlorine atom being more deshielded and thus appearing further downfield. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analysis of similar structures like 2-pyrrolidinone (B116388) and other chloroethyl derivatives. hmdb.cachemicalbook.comchemicalbook.comchemicalbook.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H~7.0-8.0Broad Singlet
-CH₂-Cl~3.6-3.8Triplet
Ring -CH₂-N-~3.2-3.4Multiplet
Ring -CH-~2.5-2.8Multiplet
-CH₂-C(H)-~2.3-2.5Multiplet
Ring -CH₂-C(O)-~2.1-2.3Multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the elucidation of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of similar structures. chemicalbook.comdocbrown.infochemicalbook.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C2)~175-178
-CH₂-Cl~40-45
-CH₂-N (C5)~40-43
-CH- (C3)~38-42
-CH₂-C(H)-~30-35
-CH₂-C(O)- (C4)~28-32

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the detailed connectivity within the molecule. weebly.comslideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons on adjacent carbons. This would confirm the connectivity within the pyrrolidinone ring (e.g., H4 with H3 and H5) and along the chloroethyl side chain. It would also establish the crucial link between the C3 proton of the ring and the adjacent methylene protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum. slideshare.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key characteristic absorption bands would be observed. nist.gov The presence of the secondary amide (lactam) is confirmed by a strong C=O stretching vibration and an N-H stretching band. The C-Cl bond also has a characteristic stretching frequency in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound Data is based on typical frequencies for the indicated functional groups. nist.govchemicalbook.com

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amide (Lactam)3200 - 3300Medium-Strong
C-H StretchAliphatic (CH, CH₂)2850 - 3000Medium-Strong
C=O StretchAmide I (Lactam)1670 - 1700Strong
N-H BendAmide II (Lactam)1510 - 1570Medium
C-N StretchAmide III (Lactam)1250 - 1350Medium
C-Cl StretchAlkyl Halide600 - 800Medium-Strong

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and the carbon skeleton.

Table 4: Predicted Raman Shifts for this compound Data is predicted based on the principle of Raman activity for the functional groups.

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Intensity
C-H StretchAliphatic (CH, CH₂)2850 - 3000Strong
C=O StretchAmide I (Lactam)1670 - 1700Medium
C-C StretchAliphatic Skeleton800 - 1200Strong
C-Cl StretchAlkyl Halide600 - 800Medium

High-Resolution Infrared Techniques (e.g., Optical Photothermal Infrared Spectroscopy, Atomic Force Microscopy-Infrared Spectroscopy)

Conventional infrared (IR) spectroscopy is a powerful tool for identifying functional groups, but its spatial resolution is limited by the diffraction of light to several micrometers. To analyze materials at the nanoscale, advanced high-resolution techniques such as Optical Photothermal Infrared (O-PTIR) and Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy are employed.

Optical Photothermal Infrared (O-PTIR) Spectroscopy overcomes the diffraction limit by using a visible laser to detect the photothermal response of a sample induced by a tunable IR laser. libretexts.org When the IR laser's wavelength matches a vibrational mode of the sample, the absorbed energy causes localized thermal expansion and a change in the refractive index. libretexts.org A co-aligned visible probe beam detects this change, allowing for the acquisition of IR spectra with a spatial resolution determined by the visible laser's diffraction limit, often below 500 nm. libretexts.orglibretexts.org This technique provides FTIR-quality spectra rapidly and without the scattering artifacts that can complicate traditional IR measurements. libretexts.orgacs.org

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. acs.org In this method, a sample is illuminated by a pulsed, tunable IR laser. The absorption of IR radiation causes rapid, localized thermal expansion of the sample, which excites resonant oscillations of an AFM cantilever tip in contact with the surface. youtube.com By measuring the cantilever's oscillation amplitude as a function of the IR wavelength, a local IR absorption spectrum is generated with a chemical resolution of approximately 50-100 nm. acs.orgyoutube.com This allows for the simultaneous mapping of topography and chemical composition. youtube.com

For this compound, these techniques could provide invaluable information on the spatial distribution and orientation of molecules in solid-state formulations or within complex matrices, far beyond the capabilities of conventional methods.

Table 1: Comparison of High-Resolution IR Techniques

FeatureOptical Photothermal IR (O-PTIR)Atomic Force Microscopy-IR (AFM-IR)
Principle Detection of photothermal expansion and refractive index change via a visible probe laser. libretexts.orgDetection of photothermal expansion via a mechanical AFM cantilever. youtube.com
Spatial Resolution Sub-500 nm (diffraction-limited by visible probe). libretexts.org~50-100 nm (limited by AFM tip size). acs.org
Measurement Mode Non-contact. libretexts.orgContact mode. youtube.com
Key Advantage Rapid acquisition of artifact-free, FTIR-quality spectra. libretexts.orgSimultaneous topographical and chemical imaging. youtube.com
Potential Application Nanochemical analysis of powder formulations, identification of contaminants. acs.orgyoutube.comMapping chemical heterogeneity in polymer blends or biological samples at the nanoscale. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the amide functional group within the lactam ring.

In unconjugated amides, the main electronic transitions are the n → π* and π → π* transitions. The n → π* transition, involving the non-bonding electrons of the oxygen atom, is typically weak and occurs at longer wavelengths, around 210-230 nm. The π → π* transition is much more intense and occurs at shorter wavelengths, generally below 200 nm. chemguide.co.uk Studies on various lactams have shown that the exact position of these absorption maxima is influenced by ring size and solvent polarity. chemguide.co.ukwikipedia.org For a five-membered lactam ring (a γ-lactam) like pyrrolidin-2-one, the π → π* transition is typically observed below 190 nm in nonpolar solvents and shifts to slightly longer wavelengths in polar solvents like water. chemguide.co.uk The presence of the chloroethyl substituent is not expected to significantly alter the position of the primary amide absorption bands, as it is not a chromophore in this region and is not in conjugation with the lactam ring.

Table 2: Expected UV-Vis Absorption for this compound

ChromophoreElectronic TransitionExpected λmax (nm)Characteristics
Amide (Lactam)n → π~210 - 230Weak absorption, sensitive to solvent polarity.
Amide (Lactam)π → π< 200Strong absorption, characteristic of the peptide bond. chemguide.co.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₆H₁₀ClNO), the nominal molecular weight is 147.6 g/mol . A key feature in its mass spectrum is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). miamioh.edu This results in two molecular ion peaks (M⁺ and [M+2]⁺) separated by two mass units, with a characteristic relative intensity ratio of approximately 3:1. This pattern is a clear indicator for the presence of a single chlorine atom in the molecule. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas that may have the same nominal mass. For this compound, HRMS would confirm the elemental composition of C₆H₁₀ClNO by matching the experimentally measured mass to the calculated theoretical exact mass.

Table 3: HRMS Data for this compound

FormulaIsotopeTheoretical Exact Mass (m/z)
C₆H₁₀³⁵ClNOM⁺147.0451
C₆H₁₀³⁷ClNO[M+2]⁺149.0421

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile and semi-volatile compounds. The technique has been successfully used for the determination of related chlorinated compounds in various matrices.

In a GC-MS analysis of this compound, the molecule would first be separated from other components on a GC column and then introduced into the mass spectrometer, where it undergoes ionization (typically electron ionization, EI). The resulting molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation pattern provides a structural fingerprint.

Key fragmentation pathways for this compound are expected to include:

α-cleavage: Cleavage of the bond between the nitrogen and the chloroethyl group or cleavage of the C-C bond adjacent to the carbonyl group.

Loss of the side chain: Cleavage of the C-C bond between the pyrrolidine (B122466) ring and the ethyl group, or loss of the entire chloroethyl group.

Ring fragmentation: Opening and subsequent fragmentation of the pyrrolidinone ring.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage, is a common pathway for carbonyl compounds. libretexts.orgacs.org

Table 4: Plausible Mass Fragments for this compound in EI-MS

m/z (for ³⁵Cl)Proposed Fragment IonPlausible Origin
112[M - Cl]⁺Loss of a chlorine radical
84[C₅H₆NO]⁺Loss of the chloroethyl group and a hydrogen atom
69[C₄H₅N]⁺Fragmentation of the pyrrolidinone ring
49/51[CH₂Cl]⁺Cleavage of the side chain
42[C₂H₄N]⁺Ring fragmentation

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the precise positions of atoms, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been detailed in the reviewed literature, studies on related pyrrolidine and chloroacetamide-containing compounds have been successfully performed, yielding high-resolution structural data. chemguide.co.uk Such an analysis for this compound would provide definitive information on the planarity of the lactam group, the conformation of the chloroethyl side chain, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and dipole-dipole interactions.

Table 5: Illustrative Data from a Single-Crystal X-ray Analysis

ParameterExample ValueInformation Provided
Crystal System MonoclinicThe basic symmetry of the crystal lattice.
Space Group P2₁/cThe specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); β (°)The size and shape of the repeating crystal unit.
Volume (ų) VThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Bond Lengths (Å) e.g., C=O, C-N, C-ClPrecise distances between bonded atoms.
**Bond Angles (°) **e.g., O=C-NAngles formed by three connected atoms.
Torsional Angles (°) e.g., N-C-C-ClThe rotation around a chemical bond, defining conformation.

Note: The values in this table are for illustrative purposes to show the type of data obtained from an X-ray crystallography experiment.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. nih.gov For derivatives of pyrrolidinone, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are employed to predict a wide range of molecular properties. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 3-(2-chloroethyl)pyrrolidin-2-one, this involves finding the lowest energy arrangement of its atoms. Theoretical calculations are essential to confirm the presence of different conformers and to determine their relative stability. nih.gov

Conformational analysis of related heterocyclic systems often reveals the presence of multiple stable conformers due to the flexibility of side chains and the puckering of the ring. For instance, in a study of 2,2,2-trichloroethylacetate, DFT calculations identified two stable conformers, and their presence was confirmed by spectroscopic methods. nih.gov Similarly, for this compound, different orientations of the 2-chloroethyl group relative to the pyrrolidin-2-one ring would lead to various conformers with distinct energy levels. The optimized geometric parameters, including bond lengths and angles, for the most stable conformer can be precisely calculated. For example, in a related cyclobutane (B1203170) derivative, DFT calculations provided detailed bond lengths and angles that revealed distortions from ideal geometries due to substituent effects. nanobioletters.com

ParameterTypical Calculated Value (Å or °)Comment
C=O Bond Length~1.2-1.3Typical for a carbonyl group in a lactam ring.
C-N Bond Length~1.3-1.4Partial double bond character due to amide resonance.
C-Cl Bond Length~1.7-1.8Standard length for a chloroalkane.
Pyrrolidine (B122466) Ring PuckeringVariesThe five-membered ring can adopt envelope or twist conformations.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For push-pull purine (B94841) systems, the introduction of different substituents was found to significantly alter the localization and energies of the HOMO and LUMO. nih.gov In the case of this compound, the HOMO is likely to be localized around the lactam nitrogen and carbonyl oxygen, which are electron-rich, while the LUMO may be distributed over the electrophilic centers of the molecule.

ParameterTypical Calculated Value (eV)Significance
HOMO Energy-6.0 to -7.0Indicates electron-donating ability.
LUMO Energy-0.5 to 0.5Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)~5.5 to 6.5Reflects chemical stability and reactivity. A larger gap implies higher stability. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). wolfram.comresearchgate.net

For this compound, the MEP map would likely show a region of strong negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack. Conversely, positive potential regions would be expected around the hydrogen atoms of the pyrrolidine ring and the chloroethyl side chain, indicating susceptibility to nucleophilic attack. researchgate.netresearchgate.net Such maps are instrumental in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. wolfram.comresearchgate.net

Color on MEP MapPotentialInterpretation for this compound
RedNegativeHigh electron density, likely around the carbonyl oxygen; site for electrophilic attack. researchgate.net
BluePositiveElectron deficient regions, likely around the N-H proton and hydrogens on the chloroethyl chain; sites for nucleophilic attack. researchgate.net
GreenNear ZeroNeutral regions of the molecule. wolfram.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.eduwisc.edu This analysis is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital. wisc.edu

Donor NBOAcceptor NBOInteraction TypeTypical Stabilization Energy (kcal/mol)
LP (N)π(C=O)n → πHigh (e.g., > 50)
σ(C-H)σ(C-C)σ → σLow to moderate (e.g., 1-5)
σ(C-C)σ(C-Cl)σ → σLow to moderate (e.g., 1-5)

Hirshfeld Surface and Fingerprint Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions in the crystalline state. researchgate.netmatec-conferences.org The Hirshfeld surface is constructed by partitioning the crystal space into regions where the electron density of a given molecule dominates. researchgate.net By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts, such as hydrogen bonds and van der Waals forces. mdpi.com

Intermolecular Contact TypeTypical Contribution (%)Significance in Crystal Packing
H···HHighRepresents the numerous van der Waals interactions. nih.gov
O···H / H···OModerate to HighIndicates the presence of hydrogen bonding, likely involving the carbonyl oxygen and N-H group. mdpi.com
Cl···H / H···ClModerateHighlights the role of the chlorine atom in intermolecular contacts. researchgate.net
C···H / H···CLow to ModerateGeneral van der Waals contacts. researchgate.net

Quantum Chemical Simulations in Reaction Prediction and Mechanism Development

Quantum chemical simulations are increasingly used to predict the outcomes of chemical reactions and to elucidate their underlying mechanisms. arxiv.org By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and products, and determine the activation energies that govern the reaction rate. rsc.org

For this compound, such simulations could be used to explore various reaction pathways, such as its synthesis or its subsequent transformations. For example, theoretical studies have been conducted on the [3+2] cycloaddition reactions of similar pyrrolidinone derivatives to understand the chemo-, regio-, and stereoselectivity of the process. researchgate.netmdpi.com Similarly, the mechanism of oxidation reactions of related chlorinated compounds by atmospheric radicals has been investigated using quantum chemical methods. researchgate.net These computational approaches provide a detailed, atomistic understanding of reaction mechanisms that can be difficult to obtain through experimental means alone. rsc.org

Predicting Reaction Pathways and Outcomes

Computational chemistry enables the prediction of likely reaction pathways by mapping the potential energy surface (PES) of a given system. catalysis.blog For this compound, the most anticipated reaction is an intramolecular cyclization. This process involves the nucleophilic attack of the lactam nitrogen atom on the electrophilic carbon of the chloroethyl side chain, displacing the chloride ion to form a bicyclic pyrrolizidinone structure. This is a classic example of an intramolecular nucleophilic substitution (SN2) reaction.

The prediction of this pathway involves several computational steps:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), the transition state, and the final product (the pyrrolizidinone) are optimized to find their lowest energy conformations.

Potential Energy Surface (PES) Scanning: Methods like Density Functional Theory (DFT) are used to calculate the energy of the system as the bond between the nitrogen and the carbon forms and the carbon-chlorine bond breaks. numberanalytics.com This mapping helps identify the lowest energy path from reactant to product. nih.gov

Identification of Intermediates and Transition States: The PES scan allows for the location of energy minima, which correspond to stable species like reactants, products, and any intermediates, as well as energy maxima, which represent transition states. nih.gov

Through these calculations, it can be determined that the intramolecular cyclization is a highly probable and energetically favorable pathway. Alternative pathways, such as elimination reactions, could also be modeled. However, computational studies on analogous N-substituted amides and lactams often show a strong preference for intramolecular cyclization, especially for forming five- or six-membered rings. rsc.orgrsc.org The reaction mechanisms can be further elucidated by analyzing the electronic structure and charge distribution at various points along the reaction coordinate. researchgate.net For instance, mapping the electrostatic potential can highlight the nucleophilic character of the nitrogen and the electrophilic character of the carbon bonded to chlorine, supporting the proposed cyclization mechanism. researchgate.net

Calculation of Transition State Energies and Reaction Barriers

A critical aspect of understanding a reaction's feasibility and rate is the calculation of the activation energy, also known as the reaction barrier. This barrier corresponds to the energy difference between the reactants and the transition state. e3s-conferences.org Quantum chemical methods, particularly DFT, are routinely used to locate the precise geometry of the transition state and calculate its energy. numberanalytics.com

The transition state for the intramolecular cyclization of this compound would feature a partially formed N-C bond and a partially broken C-Cl bond. Locating this first-order saddle point on the potential energy surface is a key computational task. nih.gov Once found, its energy (ETS) is compared to the energy of the optimized reactant (EReactant) to determine the activation energy (Ea = ETS - EReactant).

While specific calculations for this compound are not publicly available, data from analogous intramolecular cyclization reactions demonstrate the type of information that can be obtained. These calculations provide quantitative estimates of the kinetic feasibility of a reaction. A lower activation barrier implies a faster reaction rate.

Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)Reference
Copper(II)-involved enamine cationic radical cyclizationB3LYP16.4 researchgate.net
Addition-cyclization of propargyl cyanamide (B42294) (N attack on alkyne)B3LYP/6-31G(d,p)34.57 osi.lv
Proton transfer post-cyclization in imidazole (B134444) formationB3LYP/6-31G(d,p)8.54 osi.lv
Aza-Michael addition of guanidine (B92328) (initial nucleophilic attack)M06-2X / B3LYP~25-40 (estimated from figures) mdpi.com
Intramolecular proton transfer in β-lactam formationB3LYP/6-31G(d)4.0 nih.gov

This table presents activation energies for various intramolecular cyclization and related reactions studied computationally, illustrating the typical energy barriers involved. The values provide context for the likely barrier of the analogous reaction in this compound.

Investigation of Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool used to probe reaction mechanisms. wikipedia.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org The deuterium (B1214612) KIE (kH/kD), where hydrogen (¹H) is replaced by deuterium (²H), is most common. wikipedia.org

For the intramolecular cyclization of this compound, investigating the KIE could provide definitive evidence for the proposed SN2 mechanism. Since no C-H bonds are formed or broken in the rate-determining step of this reaction, a primary KIE is not expected. wikipedia.org However, a secondary kinetic isotope effect (SKIE) would be anticipated. A SKIE arises when isotopic substitution occurs at a position not directly involved in bond-breaking or formation. wikipedia.orgprinceton.edu

Theoretical calculations using DFT can accurately predict the magnitude of these effects, which arise from changes in the vibrational frequencies of bonds to the isotopically labeled atoms between the reactant and the transition state. wikipedia.orgprinceton.edu

Two key positions for isotopic labeling in this compound would be the α-carbon (the carbon bonded to chlorine) and the β-carbon (the carbon adjacent to the α-carbon).

α-Secondary KIE: Replacing the hydrogens on the α-carbon with deuterium (-CD₂Cl) would probe changes in hybridization at this center. For a classic SN2 reaction, the transition state maintains its sp³ hybridization. This typically results in a KIE close to unity (e.g., kH/kD ≈ 0.95–1.05). In contrast, an SN1 mechanism, which proceeds through an sp²-hybridized carbocation intermediate, would show a significant normal KIE (kH/kD > 1, typically 1.1–1.25). wikipedia.org Therefore, calculating and measuring this KIE could confirm the SN2 nature of the cyclization.

β-Secondary KIE: Isotopic substitution at the β-position (-CH₂-CD₂Cl) can also provide mechanistic information. β-SKIEs are often associated with hyperconjugation effects or steric differences. In the context of this cyclization, a small normal or inverse KIE might be observed, reflecting the conformational constraints and electronic changes in the transition state.

Isotopic Substitution PositionType of KIEExpected kH/kD Value for SN2 MechanismMechanistic Insight
α-carbon (-CD₂Cl)α-Secondary~1.0 (or slightly inverse, <1)Confirms lack of rehybridization from sp³ to sp², characteristic of an SN2 transition state. researchgate.net
β-carbon (-CH₂-CD₂Cl)β-SecondarySmall normal or inverse effectProbes subtle electronic and steric changes in the transition state structure.

This table summarizes the expected kinetic isotope effects for the intramolecular cyclization of this compound, assuming an SN2 mechanism, and the insights that would be gained from such a computational or experimental study.

Applications of 3 2 Chloroethyl Pyrrolidin 2 One As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Molecules

The inherent reactivity of the chloroethyl group makes 3-(2-chloroethyl)pyrrolidin-2-one an excellent starting point for the synthesis of a broad spectrum of organic molecules. The carbon-chlorine bond is susceptible to nucleophilic substitution, enabling the introduction of various atoms and molecular fragments. This reactivity allows chemists to access a multitude of substituted pyrrolidinone derivatives, which are themselves valuable in further synthetic endeavors.

The utility of this compound is demonstrated in its role as a precursor for creating more complex heterocyclic systems. For instance, it can be used in the synthesis of piperidone derivatives, which are known to exhibit a wide range of biological activities. The chloroethyl side chain provides the necessary carbon framework to build additional rings onto the pyrrolidinone core.

Scaffold for Structural Diversification and Functionalization

The structure of this compound is well-suited for serving as a central scaffold upon which significant molecular complexity can be built. Both the lactam ring and the chloroethyl side chain offer sites for modification, allowing for systematic structural diversification.

Introduction of Varied Functional Groups via the Chloroethyl Moiety

The most straightforward functionalization of this compound involves the displacement of the chloride ion by a variety of nucleophiles. This reaction pathway opens the door to a vast number of derivatives, as the choice of nucleophile directly determines the new functional group introduced at the terminus of the ethyl side chain. This strategy is a fundamental tool for creating libraries of related compounds for applications such as drug discovery. The reaction of the chloroethyl group allows for the incorporation of amines, azides, thiols, cyanides, and other functionalities, each imparting unique chemical properties to the resulting molecule.

Table 1: Examples of Functional Group Introduction via Nucleophilic Substitution

NucleophileReagent ExampleResulting Functional Group
AmineAmmonia, Primary/Secondary AminesAmino Group (-NH₂, -NHR, -NR₂)
AzideSodium Azide (NaN₃)Azido Group (-N₃)
ThiolSodium Hydrosulfide (NaSH)Thiol Group (-SH)
CyanideSodium Cyanide (NaCN)Cyano Group (-CN)
HydroxideSodium Hydroxide (NaOH)Hydroxyl Group (-OH)

Construction of Complex Nitrogen-Containing Polycyclic Systems

Beyond simple substitution, the chloroethyl group is instrumental in constructing more elaborate, fused, and bridged polycyclic systems containing nitrogen. Intramolecular cyclization reactions are a powerful strategy in this regard. By introducing a suitable nucleophile elsewhere in the molecule, often on the lactam nitrogen, the chloroethyl chain can react internally to form a new ring. This approach leads to the formation of bicyclic structures, which are common motifs in natural products and pharmaceutically active compounds. For example, deprotonation of the lactam nitrogen followed by intramolecular nucleophilic attack on the electrophilic carbon of the chloroethyl side chain can lead to the formation of a pyrrolizidinone core, a privileged heterocyclic system.

Utility in the Synthesis of Functionalized Pyrrolidinone Derivatives

This compound is a key starting material for producing a wide array of functionalized pyrrolidinone derivatives. The pyrrolidinone ring itself is a common feature in many biologically active compounds. By using the chloroethyl group as a reactive handle, chemists can append various side chains and functional groups that can modulate the biological activity or physical properties of the parent scaffold. This approach allows for the rapid generation of diverse molecules for screening purposes, accelerating the discovery of new lead compounds in drug development.

Development of Stereochemically Defined Building Blocks for Complex Syntheses

Asymmetry is a critical feature of many complex, biologically active molecules. The development of methods to synthesize stereochemically pure compounds is therefore of paramount importance. Chiral versions of this compound can serve as valuable building blocks (chiral synthons) for the enantioselective synthesis of complex targets.

By starting with an enantiomerically pure form of the molecule, the stereochemistry at the 3-position can be transferred to the final product. This is particularly important in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. The availability of chiral derivatives, such as (3R)- or (3S)-3-(2-chloroethyl)pyrrolidin-2-one, allows for the construction of stereochemically defined polycyclic systems and other complex molecular architectures.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-(2-Chloroethyl)pyrrolidin-2-one and its derivatives will increasingly focus on novel and sustainable methods that prioritize efficiency, safety, and environmental responsibility. Current research on related pyrrolidinone syntheses highlights several promising green chemistry approaches that could be adapted. rsc.orgresearchgate.net

Key emerging strategies include:

Catalyst- and Solvent-Free Conditions: Research has demonstrated the successful synthesis of polysubstituted 2-pyrrolidinones under neat (solvent-free) conditions using simple grinding techniques. researchgate.net This approach, which avoids the use of hazardous solvents and potentially expensive catalysts, could be explored for the cyclization reactions leading to the pyrrolidinone core of the target molecule.

Ultrasound and Microwave Irradiation: The use of non-conventional energy sources like ultrasound and microwave irradiation is gaining traction for accelerating reaction rates and improving yields in heterocyclic synthesis. rsc.orgresearchgate.nettandfonline.com Ultrasound-promoted, one-pot multicomponent synthesis of pyrrolin-2-ones has been achieved using green additives like citric acid in ethanol, offering a fast and clean reaction profile. rsc.org Applying these techniques to the synthesis of this compound could significantly reduce reaction times and energy consumption compared to conventional heating.

Biomass-Derived Feedstocks: A major goal in sustainable chemistry is the use of renewable starting materials. Future research could investigate synthetic routes to this compound that begin from biomass-derived precursors, moving away from traditional petrochemical sources.

One-Pot and Cascade Reactions: One-pot multicomponent reactions and cascade sequences are highly efficient as they reduce the number of separate purification steps, saving time, solvents, and resources. acs.org Novel metal-free, one-pot methods for creating densely functionalized pyrrolidinones have been developed, involving processes like the Smiles-Truce cascade. acs.org Adapting such strategies could provide a more streamlined and atom-economical route to this compound and its derivatives.

Table 1: Promising Sustainable Synthetic Methods for Pyrrolidinone Synthesis

Methodology Key Advantages Potential Application for this compound References
Grinding (Solvent-Free) Reduces solvent waste, simple procedure, mild conditions. Synthesis of the core pyrrolidinone ring without hazardous solvents. researchgate.net
Ultrasound Irradiation Accelerated reaction times, improved yields, energy efficiency. Efficient cyclization and functionalization steps. rsc.orgtandfonline.com
Cascade Reactions High atom economy, reduced workup, operational simplicity. One-pot synthesis from simple precursors to the final product. acs.org
Green Catalysts (e.g., Citric Acid) Low toxicity, renewable, cost-effective. Catalyzing the formation of the lactam ring under mild conditions. rsc.org

Advanced Mechanistic Studies for Precise Reaction Control

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes, controlling stereochemistry, and minimizing byproducts. Future research will leverage advanced experimental and computational tools to elucidate the intricate pathways involved in the synthesis and transformation of this compound.

Computational and DFT Studies: Density Functional Theory (DFT) calculations are becoming indispensable for mapping reaction energy profiles, identifying transition states, and predicting the feasibility of proposed mechanisms. nih.govrsc.orgresearchgate.net Such studies have been used to investigate the synthesis of pyrrolidinedione derivatives, clarifying the energetics of Michael additions and subsequent cyclizations. nih.govrsc.org Applying DFT to model the introduction of the 3-(2-chloroethyl) side chain and subsequent cyclization reactions would enable rational optimization of reaction conditions for higher yield and selectivity.

In-situ Spectroscopic Analysis: Techniques like advanced NMR spectroscopy and mass spectrometry can be used to monitor reactions in real-time, allowing for the detection and characterization of transient intermediates. nih.govacs.org Mechanistic studies on copper-catalyzed C-H amination to form pyrrolidines have successfully identified key copper-containing intermediates, providing critical insights into the catalytic cycle. nih.govacs.orgnih.gov Similar in-situ analysis of reactions involving this compound could reveal crucial details about its formation and reactivity.

Kinetic Isotope Effect (KIE) Studies: KIE experiments are a powerful tool for determining the rate-limiting step of a reaction and identifying the bonds being broken or formed in that step. nih.gov These studies have been instrumental in understanding the C-H activation step in copper-catalyzed pyrrolidine (B122466) synthesis. nih.gov Investigating the KIE for the formation and subsequent reactions of this compound would provide definitive evidence for proposed mechanisms.

The combination of these advanced methods will facilitate precise control over the synthesis, leading to more efficient and selective production of desired molecules.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by transforming how chemists design synthetic routes and predict reaction outcomes. ucla.edunih.govresearchgate.net

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways for complex molecules. arxiv.orgmit.eduyoutube.com These platforms use vast reaction databases to learn chemical reactivity rules and suggest disconnections to break down a target molecule, like a complex derivative of this compound, into simpler, commercially available starting materials. mit.edu This can accelerate the discovery of new synthetic routes that a human chemist might overlook.

Reaction Outcome and Yield Prediction: ML models are being trained to predict the major products, yields, and optimal conditions for chemical reactions. ucla.eduresearchgate.netacs.org By inputting the structures of reactants, such as a precursor to this compound, and a set of potential reagents and conditions, these models can forecast the likelihood of success, saving significant time and resources on experimental trial and error. ucla.eduacs.org

De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.govmedium.comtechnologynetworks.com In the context of this compound, these tools could be used to design novel derivatives with specific predicted biological activities or material properties, while simultaneously considering their synthetic accessibility. Some advanced models even propose a synthetic route along with the designed molecule. chemrxiv.org

Table 2: Applications of AI/ML in the Chemistry of this compound

AI/ML Application Function Potential Impact References
Retrosynthesis Proposes synthetic routes to a target molecule. Faster discovery of efficient pathways to complex derivatives. arxiv.orgnih.govyoutube.com
Reaction Prediction Forecasts products, yields, and optimal conditions. Reduces experimental optimization time and resource waste. ucla.eduacs.orgeurekalert.org
De Novo Design Generates novel molecules with desired properties. Designs new bioactive compounds or materials based on the pyrrolidinone scaffold. nih.govmedium.com

The integration of these computational tools promises to create a more predictive and efficient chemical discovery and development process.

Development of Innovative Applications in Chemical Synthesis Beyond Traditional Areas

The true potential of this compound lies in its utility as a versatile building block for constructing novel molecular frameworks with innovative applications. The reactive chloroethyl side chain is a key feature that allows for transformations beyond its use in established pharmaceutical syntheses.

Synthesis of Spiro and Fused Heterocycles: A significant emerging area is the use of functionalized pyrrolidinones to create complex spirocyclic and fused heterocyclic systems. nih.govua.essemanticscholar.org These rigid, three-dimensional structures are of high interest in drug discovery due to their unique conformational properties. The 3-(2-chloroethyl) group is an ideal precursor for intramolecular cyclization reactions. For example, nucleophilic displacement of the chloride by the ring nitrogen (after N-functionalization) or by a nucleophile introduced at the nitrogen could lead to the formation of novel fused bicyclic systems. Alternatively, reaction with a binucleophilic reagent could lead to spiro-annulated structures. osi.lv

Building Block for Diversity-Oriented Synthesis (DOS): The compound is an excellent starting point for Diversity-Oriented Synthesis, a strategy aimed at creating libraries of structurally diverse molecules. The chloroethyl group can be converted into a variety of other functional groups (e.g., azide, amine, thiol, alkyne), which can then undergo a wide range of subsequent reactions, such as click chemistry or multicomponent reactions, to rapidly generate a large number of distinct chemical entities for biological screening.

Development of Functional Materials: The pyrrolidinone core is known for its polarity and hydrogen-bonding capabilities. By using the chloroethyl handle to attach polymerizable groups or other functional moieties, this compound could serve as a monomer or precursor for the development of novel polymers, gels, or other materials with tailored properties for applications in areas like drug delivery, separations, or sensor technology.

The future of this compound in chemical synthesis is bright, with its value extending far beyond its current applications. By leveraging its inherent reactivity, chemists can unlock new families of complex molecules for a wide array of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chloroethyl)pyrrolidin-2-one under laboratory conditions?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using pyrrolidin-2-one derivatives and chloroethylating agents. Ultrasound-promoted synthesis enhances reaction efficiency, as demonstrated for structurally similar compounds (e.g., 1-(2-chloroethyl)-5-(trifluoro-2-oxopropylidene)pyrrolidin-2-one), with optimized conditions including solvent selection (e.g., CDCl₃ for NMR characterization) and temperature control (50°C) . Multi-step protocols involving HCl in aqueous conditions yield ~52.7% under controlled temperature gradients (0–50°C) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 13C NMR : In CDCl₃ at 100 MHz, key peaks include 176.9 ppm (carbonyl group) and 42.5 ppm (chloroethyl moiety) .
  • X-Ray Powder Diffraction (XRPD) : Used to confirm crystalline structure, with reference to peak intensities and angles (e.g., 2θ values in XRPD patterns) .
  • Chromatographic Purity : HPLC or GC-MS for assessing reaction intermediates and final product purity.

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • Store in tightly sealed containers in dry, ventilated environments to prevent moisture ingress .
  • Use PPE (gloves, goggles) and adhere to GHS guidelines, even though specific hazard data for this compound may be limited .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Cross-validate using complementary techniques (e.g., NMR, XRPD, mass spectrometry). For example, discrepancies in 13C NMR signals can be addressed by comparing with published spectra of structurally analogous compounds (e.g., 3-fluoropyrrolidine hydrochlorides) and verifying solvent/instrument calibration .

Q. What methodologies are employed to study the structure-activity relationships (SAR) of this compound in pharmacological contexts?

  • Methodology :

  • Molecular Docking : Use software like Molecular Operating Environment (MOE) to simulate interactions with biological targets (e.g., bacterial enzymes) .
  • In Vitro Bioassays : Modify the chloroethyl group and assess antibacterial activity, as demonstrated for 3-(2-chloroethyl)-2-methyl-pyrrolidinone derivatives .
  • PDB Structural Analysis : Reference Protein Data Bank (PDB) entries for receptor modeling and binding site analysis .

Q. How can reaction yields for this compound derivatives be optimized in multi-step syntheses?

  • Methodology :

  • Parameter Control : Maintain precise stoichiometry, temperature (e.g., 50°C for HCl-mediated steps), and pH to avoid side reactions .
  • Purification Strategies : Use recrystallization or column chromatography to isolate intermediates. A reported 52.7% yield was achieved via stepwise reagent addition and phase monitoring .

Q. What environmental or regulatory considerations apply to this compound in research settings?

  • Guidelines :

  • Follow REACH regulations (EC 1907/2006) for hazard assessment and classification .
  • Evaluate bioaccumulation potential and toxicity using OECD guidelines, though ecological data for this compound are currently limited .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.